molecular formula C16H14ClNO4 B4008466 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No. B4008466
M. Wt: 319.74 g/mol
InChI Key: PKTJEBHTIFAIID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid involves multi-step chemical reactions. For example, Yi Zhang et al. (2022) described a scalable process for synthesizing a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which might share similar synthetic pathways or intermediates with the compound (Zhang et al., 2022). This process demonstrates the practicality and efficiency of synthesizing complex molecules through strategic reaction sequences and optimization.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential arrangement and electronic configuration of 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. Studies such as those on the crystal structures of aromatic compounds can give clues to the geometrical and electronic characteristics essential for understanding the behavior and reactivity of our compound of interest (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Chemical reactions involving 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid derivatives can illustrate the compound's reactivity and functional group behavior. For instance, the reactivity of benzoic acid derivatives in conditions promoting azo-hydrazone tautomerism, acid-base dissociation, and their interactions with solvents and reagents provide valuable information on the chemical properties and reaction pathways (Baul et al., 2009).

Physical Properties Analysis

The physical properties of 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. Although specific data on this compound was not found, similar compounds' studies indicate that solubility in different solvents, melting points, and crystal structures can significantly influence their practical applications and handling (Kato & Morie, 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are fundamental for understanding the potential applications and safety measures required when handling 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. Research on similar compounds, focusing on their chemical transformations, provides insights into the reactivity patterns that could be expected from 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid (Vasin et al., 2013).

Scientific Research Applications

Toxicity Assessment of Benzoic Acid Derivatives A study by Gorokhova et al. (2020) focused on assessing the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, through intragastric intake experiments on white laboratory rats. The research aimed to evaluate the compounds' toxic effects on the liver, kidneys, and other organs, revealing that derivatives like 4-chlorobenzoic acid exhibited moderate toxicity, affecting primarily the hepatorenal system. This research provides essential insights into the safety profiles of benzoic acid derivatives, including compounds structurally related to 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid (Gorokhova et al., 2020).

Industrial Process Scale-Up for SGLT2 Inhibitors Zhang et al. (2022) developed an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic Sodium-glucose cotransporter 2 (SGLT2) inhibitors. This process highlights the importance of such derivatives in synthesizing drugs for diabetes therapy, indicating potential applications for similar compounds (Zhang et al., 2022).

Synthesis and Characterization of Polyaniline Doped by Benzoic Acid Derivatives Amarnath and Palaniappan (2005) reported on doping polyaniline with benzoic acid and its derivatives, such as 2-methoxybenzoic acid, to modify the polymer's electrical and thermal properties. This research opens avenues for using benzoic acid derivatives in modifying conductive polymers, which can be applied in various electronic and material science applications (Amarnath & Palaniappan, 2005).

Corrosion Inhibition of Mild Steel Research by Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This study signifies the potential of benzoic acid derivatives in corrosion protection, suggesting possible applications for 5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid in materials engineering and corrosion science (Bentiss et al., 2009).

properties

IUPAC Name

5-chloro-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(17)9-13(14)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTJEBHTIFAIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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